molecular formula C10H8ClFN2 B1526145 3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole CAS No. 1354963-36-2

3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1526145
CAS No.: 1354963-36-2
M. Wt: 210.63 g/mol
InChI Key: AYSJFTYZJXSDOW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole is a pyrazole-based compound featuring a chloromethyl (-CH2Cl) substituent at position 3 and a 4-fluorophenyl group at position 1 of the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

3-(chloromethyl)-1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSJFTYZJXSDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}ClF N2_2
  • Molecular Weight : Approximately 200.64 g/mol

The compound features a pyrazole ring substituted with both a chloromethyl group and a fluorophenyl moiety. The presence of chlorine and fluorine enhances its reactivity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50_{50} value of approximately 25.72 μM, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, potentially inhibiting the growth of pathogenic microorganisms .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain under investigation. Its ability to influence enzyme activity related to inflammation positions it as a candidate for further research in anti-inflammatory therapies .

The mechanism of action involves binding to specific enzymes and receptors, modulating their activity. The chloromethyl and fluorophenyl groups enhance binding affinity and specificity, impacting various biochemical pathways. Current research is focused on elucidating the precise molecular interactions and signaling pathways involved in its biological effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the chloromethyl group via chloromethylation.
  • Substitution with the fluorophenyl moiety through nucleophilic aromatic substitution.

These synthetic routes allow for the production of the compound in sufficient yields for biological testing .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was noted for its ability to significantly reduce tumor growth in murine models when administered at specific dosages. The compound's mechanism involved triggering apoptosis pathways in cancer cells, highlighting its potential as a therapeutic agent against malignancies .

Case Study 2: Anti-inflammatory Potential

A recent investigation evaluated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a dose-dependent inhibition of pro-inflammatory cytokines, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(Chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases. Its structural features allow it to interact effectively with biological targets, making it valuable in drug design. For instance, compounds derived from this pyrazole have shown promising anti-inflammatory and anticancer activities.

Case Studies in Medicinal Chemistry

  • Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Some derivatives exhibited up to 93% inhibition compared to standard drugs like dexamethasone .
  • Anticancer Properties : Research has demonstrated that pyrazole derivatives can inhibit key kinases involved in cancer progression. For example, compounds designed from this scaffold showed significant cytotoxic effects against various cancer cell lines, including A375 and HT29, with IC50 values as low as 1.32 µM .

Biological Studies

Biochemical Assays
The compound is utilized as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions. Its ability to form covalent bonds enhances its utility in investigating complex biological systems.

Examples of Biological Applications

  • Enzyme Inhibition : Derivatives of this pyrazole have been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B), showing high selectivity and potency .
  • Antimicrobial Activity : Pyrazole derivatives have been screened for antimicrobial properties against various pathogens. One study reported significant activity against Mycobacterium tuberculosis and several bacterial strains at low concentrations .

Materials Science

Organic Electronics
The incorporation of this compound into organic semiconductor materials has been explored due to its electronic properties. This compound can enhance the performance of light-emitting diodes (LEDs) and photovoltaic devices.

Research Findings

  • Organic Semiconductors : Studies indicate that pyrazole-based materials exhibit favorable charge transport properties, making them suitable for applications in organic electronics .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnti-inflammatory agentsUp to 93% inhibition of TNF-α and IL-6
Anticancer drug developmentIC50 values as low as 1.32 µM against cancer cells
Biological StudiesEnzyme inhibition studiesHigh potency against MAO-A/B
Antimicrobial screeningSignificant activity against M. tuberculosis
Materials ScienceOrganic electronicsEnhanced charge transport properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Properties Reference
3-(Chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole 1: 4-Fluorophenyl; 3: -CH2Cl 210.64 High reactivity due to -CH2Cl group N/A
4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (6b) 1: Phenyl; 3: 4-Fluorophenyl; 4: -CH2Cl 286.73 Precursor for triazole synthesis
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4d) 1: 4-Fluorophenyl; 3: 4-MeOPh; 5: Trimethoxyphenyl 434.46 Anticancer (IC50: 8.2 μM in MDA-MB-468)
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 1: Phenyl; 3: Naphthyl; 5: 4-Fluorophenyl 344.38 Enhanced π-π stacking in crystals
3-(4-Fluorophenyl)-1H-pyrazole (tautomers) 3: 4-Fluorophenyl; tautomeric H at N1/N2 162.16 Antibacterial, anti-inflammatory

Key Observations :

  • Chloromethyl Group : The -CH2Cl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., formation of triazoles in ). This contrasts with trifluoromethyl (-CF3) groups in , which improve metabolic stability but reduce reactivity .
  • Fluorophenyl vs. Phenyl : Substituting phenyl with 4-fluorophenyl (as in the target compound vs. 6b ) increases lipophilicity and may enhance membrane permeability in biological systems.
  • Anticancer Activity : Compound 4d demonstrates significant cytotoxicity against triple-negative breast cancer cells, likely due to electron-donating methoxy groups enhancing DNA intercalation.

Key Findings :

  • Chloromethylation (e.g., in 6b ) typically employs reagents like ClCH2OCH3 under acidic conditions.
  • High-yielding routes (e.g., 85% in ) leverage cyclocondensation of triketones with hydrazines.

Physicochemical and Crystallographic Properties

  • Tautomerism : highlights tautomerism in 3-(4-fluorophenyl)-1H-pyrazole, where proton exchange between N1 and N2 affects hydrogen bonding and crystal packing . The target compound’s chloromethyl group likely suppresses tautomerism, favoring a single tautomeric form.
  • Melting Points: Fluorophenyl-substituted pyrazoles generally exhibit higher melting points (e.g., 368–373 K in ) compared to non-fluorinated analogs due to enhanced dipole interactions.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Formation of the pyrazole ring substituted at the 1-position with a 4-fluorophenyl group.
  • Introduction of a chloromethyl substituent at the 3-position of the pyrazole ring.

The synthetic routes often start from appropriately substituted acetophenones or hydrazine derivatives, followed by ring closure to form the pyrazole and subsequent chloromethylation.

Stepwise Preparation Route

A representative synthetic route is summarized as follows, adapted from related pyrazole synthesis protocols with halomethyl substitutions:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of 1-(4-fluorophenyl)pyrazole core via condensation Reaction of 4-fluoroacetophenone with hydrazine hydrate under acidic conditions 80-90 Forms 1-(4-fluorophenyl)-1H-pyrazole
2 Vilsmeier–Haack formylation at 3-position Treatment with POCl3/DMF at low temperature 75-85 Produces 3-formyl-1-(4-fluorophenyl)pyrazole
3 Reduction of aldehyde to hydroxymethyl NaBH4 in methanol or ethanol, 0-5 °C 85-90 Yields 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrazole
4 Conversion of hydroxymethyl to chloromethyl Treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) 80-95 Produces target 3-(chloromethyl)-1-(4-fluorophenyl)pyrazole

This route is consistent with the preparation of similar pyrazole derivatives where the chloromethyl group is introduced via halogenation of the corresponding hydroxymethyl intermediate, which itself is obtained by reduction of the formyl group introduced by Vilsmeier–Haack reaction.

Detailed Reaction Conditions and Observations

  • Formation of Pyrazole Core : The condensation of 4-fluoroacetophenone with hydrazine hydrate is typically performed under reflux in ethanol or acetic acid, yielding the 1-(4-fluorophenyl)pyrazole with high purity and yield. The reaction is straightforward and scalable.

  • Vilsmeier–Haack Formylation : The pyrazole is subjected to formylation at the 3-position using POCl3 and DMF at temperatures ranging from -20 °C to room temperature. This step requires careful temperature control to avoid side reactions. The aldehyde intermediate is often isolated by crystallization or column chromatography.

  • Reduction to Hydroxymethyl : Sodium borohydride reduction is carried out in protic solvents at low temperature to selectively reduce the aldehyde to the primary alcohol without affecting the pyrazole ring. The reaction is rapid and yields are generally high.

  • Chlorination to Chloromethyl : The hydroxymethyl group is converted into the chloromethyl group using thionyl chloride or phosphorus pentachloride. The reaction is performed under anhydrous conditions, often in toluene or dichloromethane at reflux or room temperature. The chlorides formed are sometimes unstable and thus used immediately in subsequent reactions or purified by recrystallization.

Alternative Synthetic Routes

Some patents and literature describe alternative methods involving direct chloromethylation of the pyrazole ring using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. However, these methods are less favored due to safety concerns with chloromethyl methyl ether and lower selectivity.

Analytical Data and Purification

  • Purity Assessment : Gas chromatography (GC) and liquid chromatography (LC) are commonly used to assess the purity of intermediates and final product. Purity levels above 95% are typical after recrystallization or chromatographic purification.

  • Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and substitution pattern of the pyrazole compound.

  • Yield Optimization : Reaction yields at each step range from 75% to 95%, with overall yields depending on purification efficiency.

Summary Table of Preparation Method

Step Intermediate/Product Reagents & Conditions Yield (%) Key Notes
1 1-(4-fluorophenyl)-1H-pyrazole 4-fluoroacetophenone + hydrazine hydrate, reflux ethanol 80-90 Pyrazole ring formation
2 3-formyl-1-(4-fluorophenyl)pyrazole POCl3/DMF, -20 to 0 °C 75-85 Vilsmeier–Haack formylation
3 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrazole NaBH4, MeOH, 0-5 °C 85-90 Selective aldehyde reduction
4 3-(chloromethyl)-1-(4-fluorophenyl)pyrazole SOCl2 or PCl5, reflux, anhydrous solvent 80-95 Chlorination of hydroxymethyl

Research Findings and Industrial Relevance

  • The stepwise approach ensures high regioselectivity and functional group tolerance, making it suitable for scale-up.

  • The use of Vilsmeier–Haack reaction for formylation on pyrazoles is well established and provides a versatile handle for further functionalization.

  • Chloromethylation via hydroxymethyl intermediates avoids direct use of hazardous chloromethylating agents, enhancing safety and environmental compliance.

  • The described method aligns with industrial standards for producing high-purity pyrazole derivatives for pharmaceutical or agrochemical applications.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm and pyrazole protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 228.62 for C₁₀H₇ClF₂N₂) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. shows that this group reacts with sodium azide (NaN₃) to form azide derivatives, which are precursors for click chemistry . However, steric hindrance from the fluorophenyl group may slow reactivity. Kinetic studies (e.g., monitoring by HPLC) can quantify reaction rates under varying conditions (e.g., polar aprotic solvents like DMF accelerate SN2) .

What challenges arise in resolving tautomeric forms of pyrazole derivatives using crystallographic data?

Advanced Research Question
Pyrazoles exhibit tautomerism due to proton exchange between nitrogen atoms. and describe co-crystallization of 3- and 5-fluorophenyl tautomers, complicating refinement. SHELXL’s TWIN/BASF commands help model disorder, while hydrogen bonding analysis (N–H⋯N interactions) identifies tautomeric populations . For this compound, the chloromethyl group’s electron-withdrawing effect may stabilize one tautomer, requiring constrained refinement of occupancy factors.

How can researchers optimize the biological activity of this compound through structural modifications?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Chloromethyl Group : Acts as a reactive handle for conjugating pharmacophores (e.g., linking to enzyme inhibitors) .
    shows that replacing the chloromethyl group with carboxamide or thiazole moieties increases antibacterial activity . Parallel synthesis and in vitro assays (e.g., MIC testing) can identify optimal derivatives.

What are the best practices for handling and storing this compound to maintain stability?

Basic Research Question

  • Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the chloromethyl group .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Purity should be verified via HPLC (≥95% purity, as in ) before biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole

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